molecular formula C9H8BrN3 B13806534 2-Bromo-4-(1H-imidazol-5-yl)aniline CAS No. 89250-37-3

2-Bromo-4-(1H-imidazol-5-yl)aniline

Cat. No.: B13806534
CAS No.: 89250-37-3
M. Wt: 238.08 g/mol
InChI Key: AEGVOQFUXQTYPT-UHFFFAOYSA-N
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Description

2-Bromo-4-(1H-imidazol-5-yl)aniline is a compound that features a bromine atom attached to a benzene ring, which is further substituted with an imidazole ring and an aniline group

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(1H-imidazol-5-yl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the benzene ring .

Mechanism of Action

The mechanism of action of 2-Bromo-4-(1H-imidazol-5-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes . Additionally, the aniline group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(1H-imidazol-5-yl)aniline is unique due to the presence of both an imidazole ring and an aniline group, which confer distinct chemical and biological properties.

Properties

CAS No.

89250-37-3

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

2-bromo-4-(1H-imidazol-5-yl)aniline

InChI

InChI=1S/C9H8BrN3/c10-7-3-6(1-2-8(7)11)9-4-12-5-13-9/h1-5H,11H2,(H,12,13)

InChI Key

AEGVOQFUXQTYPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CN2)Br)N

Origin of Product

United States

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